2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Fragrance Chemistry Organoleptic Analysis Quality Control

2,4-Dimethyl-3-cyclohexenecarboxaldehyde (CAS 68737-61-1), also widely recognized as Ligustral, Triplal, or Cyclal C, is a C9H14O cyclic aldehyde. It is a cornerstone ingredient in the fragrance and flavor (F&F) industry, valued primarily for its potent, natural green, leafy, and herbaceous aroma profile, often described as reminiscent of freshly cut grass.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 68737-61-1
Cat. No. B7773438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-3-cyclohexenecarboxaldehyde
CAS68737-61-1
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC1C=C(CCC1C=O)C
InChIInChI=1S/C9H14O/c1-7-3-4-9(6-10)8(2)5-7/h5-6,8-9H,3-4H2,1-2H3
InChIKeyMZZRKEIUNOYYDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-3-cyclohexenecarboxaldehyde (CAS 68737-61-1): Key Specifications & Procurement Primer


2,4-Dimethyl-3-cyclohexenecarboxaldehyde (CAS 68737-61-1), also widely recognized as Ligustral, Triplal, or Cyclal C, is a C9H14O cyclic aldehyde [1]. It is a cornerstone ingredient in the fragrance and flavor (F&F) industry, valued primarily for its potent, natural green, leafy, and herbaceous aroma profile, often described as reminiscent of freshly cut grass . Commercial products are typically supplied as an isomer mixture, with the main component (2,4-dimethyl isomer) comprising approximately 80% of the composition, while the 3,5-dimethyl isomer constitutes about 20% [2]. This specific isomeric ratio is a critical quality parameter that directly influences its organoleptic properties and subsequent performance in formulations [2].

2,4-Dimethyl-3-cyclohexenecarboxaldehyde: Why 'Green Aldehyde' is Not a Commodity


Substituting 2,4-Dimethyl-3-cyclohexenecarboxaldehyde with another 'green aldehyde' is a high-risk procurement strategy due to the critical role of its specific isomeric composition and the wide performance variability in commercial applications. The target compound's characteristic scent and functional stability are defined by an ~80:20 ratio of its 2,4-dimethyl and 3,5-dimethyl isomers [1]. Generic sourcing can lead to products with unverified or different isomer ratios, resulting in significantly weaker fragrance impact and altered hedonic profiles [1]. Furthermore, as quantified in application-specific stability studies, this specific isomer mixture demonstrates superior longevity and substantivity in key consumer product bases like fabric conditioner and soap, a performance level that cannot be assumed for other cyclohexene carboxaldehyde analogs [2].

Quantitative Differentiators for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (CAS 68737-61-1): A Head-to-Head Evidence Guide


Scent Potency and Quality: Defined by Isomeric Ratio

The olfactory performance of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is directly linked to the ratio of its two main isomers. The target composition contains approximately 80% of the 2,4-dimethyl isomer, which is characterized by a 'strong green note', and 20% of the 3,5-dimethyl isomer, which exhibits a 'weaker green note' [1].

Fragrance Chemistry Organoleptic Analysis Quality Control

Application Stability: Performance in Consumer Product Matrices

The compound's practical value is further defined by its stability and substantivity in various finished product bases. Performance data from a leading manufacturer's technical dossier provides a quantified rating system for different applications [1].

Formulation Science Stability Testing Consumer Products

Synthetic Utility: A Key Precursor for Stable Carbene Ligands

Beyond its F&F applications, the compound's unique structure, specifically the 2-methyl-substituted cyclohexenyl group, provides critical steric protection, making it a valuable precursor for synthesizing stable cyclic (alkyl)(amino)carbenes (CAACs), which are used as ligands in transition-metal catalysts [1].

Organometallic Chemistry Catalysis Ligand Design

Safety Profile: A Defined Sensitization Potential

A 2025 safety assessment by the Research Institute for Fragrance Materials (RIFM) provides a definitive conclusion regarding the genotoxicity of dimethylcyclohex-3-ene-1-carbaldehyde (isomer unspecified, CAS 27939-60-2), a mixture that includes the target compound [1].

Toxicology Safety Assessment Regulatory Compliance

Regulatory Status: Volume of Use and Exposure Data

The RIFM safety assessment also provides quantitative exposure and volume-of-use data, which are critical for risk assessment and regulatory compliance. The worldwide volume of use for this fragrance material is >1000 metric tons per year [1].

Regulatory Affairs Exposure Assessment Market Intelligence

Optimal Application Scenarios for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Based on Quantitative Evidence


High-Impact Fragrance Formulation: Where Potent Green Character is Paramount

Formulators seeking a powerful, diffusive green top note with high substantivity in soap (★★★★) and excellent stability in fabric conditioner (★★★★★) will find this compound unmatched by generic analogs [1]. The data on isomeric ratio directly informs quality control: specifying an ~80:20 (2,4-dimethyl:3,5-dimethyl) ratio ensures the desired potent green note, avoiding the weak, muted scent that can result from cheaper, off-spec mixtures [2].

Organometallic Catalysis Research: Synthesis of Stable CAAC Ligands

Chemists in catalyst development should specifically procure this compound (as the 95:5 cis/trans isomer mixture known as Trivertal) for the synthesis of stable spirocyclic (alkyl)(amino)carbenes [1]. The data confirms that the 2-methyl-substituted cyclohexenyl ring provides essential steric protection, enabling the formation of a stable carbene that is active in gold(I)-catalyzed hydroamination reactions [1]. Using a different cyclohexene carboxaldehyde analog will not afford the same steric stabilization and may lead to catalyst decomposition.

Safety and Regulatory-Compliant Product Development

For safety and regulatory teams, the procurement of this compound is de-risked by a comprehensive RIFM assessment that finds 'no concern' for genotoxicity [1]. This definitive endpoint data, coupled with established volume-of-use (>1000 MT/year) and exposure metrics (0.035% in fine fragrance), simplifies the safety dossier preparation and provides a defensible basis for its inclusion in consumer products, differentiating it from other aldehydes with less robust or less favorable safety profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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